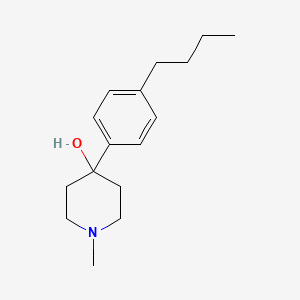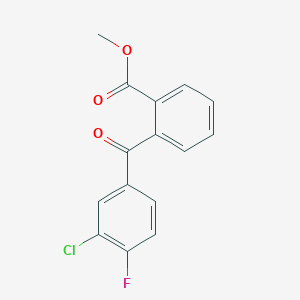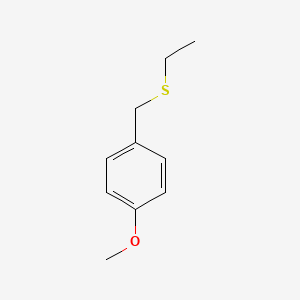
Ethyl(4-isopropylphenyl)sulfane
Descripción general
Descripción
Ethyl(4-isopropylphenyl)sulfane is a useful research compound. Its molecular formula is C11H16S and its molecular weight is 180.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl(4-isopropylphenyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(4-isopropylphenyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization : A compound similar to Ethyl(4-isopropylphenyl)sulfane, synthesized using a two-step process, has been characterized using various spectroscopic techniques and single crystal X-ray diffraction analysis (Sakthikumar et al., 2015).
Application in Copolymerization : Zinc(II) sulfinate complexes, structurally related to Ethyl(4-isopropylphenyl)sulfane, have been found highly effective as catalysts for the copolymerization of CO2 and cyclohexene oxide (Eberhardt et al., 2003).
Crystal Structure and Cytotoxic Activity : Novel 4-thiopyrimidine derivatives, which include ethyl 4-isopropylphenylsulfane-like structures, have been synthesized and characterized. Their crystal structures and cytotoxic activities against various cell lines have been studied (Stolarczyk et al., 2018).
Nonlinear Optical Analysis : Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a compound related to Ethyl(4-isopropylphenyl)sulfane, has been studied for its nonlinear optical properties (Dhandapani et al., 2017).
Coordination Chemistry and Catalysis : Related compounds have been used in the study of coordination chemistry and as components in cationic palladium complexes, showing potential applications in catalysis (Siedle et al., 2007).
Investigation of Hydrogen-bonded Ribbons : Another derivative, ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been synthesized, and its hydrogen-bonded ribbon structures have been investigated (Sarojini et al., 2015).
Analysis in Beer, Hop, and Wort Samples : The detection of thiols, such as 4-sulfanyl-4-methylpentan-2-one, in beer, hop water extract, and wort, demonstrates the applicability of Ethyl(4-isopropylphenyl)sulfane-like compounds in the beverage industry (Ochiai et al., 2015).
Potential as a Biomarker : Ethyl sulphate, a related compound, has been explored as a potential biomarker for recent alcohol consumption, indicating the potential medical applications of Ethyl(4-isopropylphenyl)sulfane derivatives (Wurst et al., 2006).
Propiedades
IUPAC Name |
1-ethylsulfanyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZBTJDZIBIGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(4-isopropylphenyl)sulfane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993961.png)
![O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993978.png)


![4-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7993992.png)

![2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7994025.png)






